2,4,6-Cycloheptatrien-1-one, 7-hexyl-2-hydroxy-4-(1-methylethyl)-

Oral care Antimicrobial Lipophilicity

2,4,6-Cycloheptatrien-1-one, 7-hexyl-2-hydroxy-4-(1-methylethyl)- (CAS 650594-15-3), also named 4-isopropyl-7-hexyltropolone, is a fully synthetic derivative of the natural monoterpenoid tropolone hinokitiol (β-thujaplicin). It belongs to the substituted tropolone compound class, characterized by a non-benzenoid aromatic seven-membered ring bearing an α-hydroxy ketone motif.

Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
CAS No. 650594-15-3
Cat. No. B12595973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Cycloheptatrien-1-one, 7-hexyl-2-hydroxy-4-(1-methylethyl)-
CAS650594-15-3
Molecular FormulaC16H24O2
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(C(=O)C=C(C=C1)C(C)C)O
InChIInChI=1S/C16H24O2/c1-4-5-6-7-8-13-9-10-14(12(2)3)11-15(17)16(13)18/h9-12H,4-8H2,1-3H3,(H,17,18)
InChIKeySPTQSQIFTWXYGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Cycloheptatrien-1-one, 7-hexyl-2-hydroxy-4-(1-methylethyl)- (CAS 650594-15-3): A Synthetic 4-Isopropyl-7-alkyltropolone for Oral Care Research


2,4,6-Cycloheptatrien-1-one, 7-hexyl-2-hydroxy-4-(1-methylethyl)- (CAS 650594-15-3), also named 4-isopropyl-7-hexyltropolone, is a fully synthetic derivative of the natural monoterpenoid tropolone hinokitiol (β-thujaplicin). It belongs to the substituted tropolone compound class, characterized by a non-benzenoid aromatic seven-membered ring bearing an α-hydroxy ketone motif. The compound is specifically disclosed as one of a series of 4-isopropyl-7-alkyltropolones in patent literature focused on novel oral care antimicrobial agents [1]. Its molecular formula is C₁₆H₂₄O₂ (MW = 248.36 g/mol) and it is typically supplied as an oil with a purity of ~95% [1].

Why 2,4,6-Cycloheptatrien-1-one, 7-hexyl-2-hydroxy-4-(1-methylethyl)- Cannot Be Replaced by Generic Tropolones in Oral Care Formulation Development


The parent compound hinokitiol, while possessing recognized antimicrobial properties, suffers from critical formulation liabilities: poor water solubility, insufficient chemical stability upon exposure to air and light, and a tendency to precipitate from aqueous compositions, leading to loss of efficacy [1]. The patent literature explicitly states that these deficiencies drove the design of substituted tropolones with modified physicochemical profiles [1]. The 7-hexyl substituent introduced in 2,4,6-Cycloheptatrien-1-one, 7-hexyl-2-hydroxy-4-(1-methylethyl)- is expected to significantly increase lipophilicity (calculated cLogP), alter aggregation behavior, and modify the compound's interaction with bacterial membrane mimics relative to unsubstituted or solely 4-isopropyl-substituted tropolones. Consequently, direct substitution with hinokitiol or other generic tropolones in a formulation designed around this derivative would compromise the intended antimicrobial kinetics, physical stability, and delivery profile.

Quantitative Differentiation Evidence for 2,4,6-Cycloheptatrien-1-one, 7-hexyl-2-hydroxy-4-(1-methylethyl)- Against Closest Tropolone Analogs


Enhanced Lipophilicity (cLogP) of 7-Hexyl Derivative Versus Hinokitiol and 7-Methyl Congener Drives Membrane Partitioning

The substitution of the 7-position with a hexyl chain (six-carbon) in 2,4,6-Cycloheptatrien-1-one, 7-hexyl-2-hydroxy-4-(1-methylethyl)- produces a calculated octanol-water partition coefficient (cLogP) of ~4.5, compared to cLogP ~2.3 for hinokitiol (4-isopropyltropolone) and cLogP ~2.2 for 4-isopropyl-7-methyltropolone, based on structure-derived calculations. This >2 log unit increase predicts substantially greater partitioning into lipid bilayers and hydrophobic pockets of oral care formulations [1]. While these are in silico estimates, the patent establishes that modulation of 7-alkyl chain length is a deliberate design strategy to tune physicochemical properties beyond the limitations of hinokitiol [1].

Oral care Antimicrobial Lipophilicity Tropolone Formulation

Patent-Exemplified Synthetic Accessibility of 4-Isopropyl-7-hexyltropolone from Hinokitiol Provides a Reproducible Procurement Pathway

The patent US20040204501A1 explicitly describes a multi-step synthesis of 4-isopropyl-7-hexyltropolone (CAS 650594-15-3) starting from commercially available hinokitiol. The process involves: (1) aldol-type condensation with hexanal under basic conditions to yield 4-isopropyl-7-hydroxyhexyltropolone, followed by (2) reduction with red phosphorus and iodine in acetic acid to afford the target 7-hexyl derivative as an oil [1]. In contrast, the corresponding 7-hydroxyhexyl and 7-methoxymethyl analogs require additional functional group interconversion steps. This direct two-step sequence from hinokitiol differentiates the compound from less accessible 7-functionalized tropolones and offers a defined quality control framework for custom synthesis requests.

Synthesis Process chemistry Tropolone Scale-up

Distinct Physical Form (Oil) Versus Crystalline Hinokitiol May Favor Specific Formulation Modalities

The patent reports that 4-isopropyl-7-hexyltropolone is isolated as an oil [1]. Hinokitiol (4-isopropyltropolone), by contrast, is a crystalline solid at room temperature (m.p. ~52°C). This difference in physical form implies that the target compound may be inherently more compatible with non-aqueous liquid and emulsion-based oral care formats (e.g., mouth sprays, oil-based rinses) without requiring co-solvents, whereas hinokitiol necessitates dissolution and is prone to recrystallization upon storage [1].

Formulation Physical form Oil Tropolone Solubility

High-Value Application Scenarios for 2,4,6-Cycloheptatrien-1-one, 7-hexyl-2-hydroxy-4-(1-methylethyl)- Based on Differentiated Properties


Lipophilic Oral Care Formulations (Oil-Based Mouth Rinses and Sprays)

The substantially higher calculated lipophilicity (cLogP ~4.5 versus ~2.3 for hinokitiol) and oil physical form of 4-isopropyl-7-hexyltropolone make it a prime candidate for non-aqueous or emulsion-based oral care formats where hinokitiol would exhibit poor solubility or recrystallize [1]. Researchers formulating oil-based mouth sprays or two-phase mouthwashes should prioritize this derivative to maintain homogeneous antimicrobial activity without reliance on high concentrations of surfactants or co-solvents [1].

Structure-Activity Relationship (SAR) Probe for Alkyl Chain Length in Tropolone Antimicrobials

As the 7-hexyl member of a patented series that includes 7-methyl, 7-hydroxymethyl, and 7-methoxymethyl analogs, this compound serves as a critical SAR tool [1]. Its evaluation alongside shorter-chain congeners enables the systematic correlation of alkyl chain length with antimicrobial potency, cytotoxicity, and formulation stability. Procurement of this specific derivative is essential for completing a homologous series analysis, as the hexyl group represents the longest linear alkyl chain exemplified in the patent [1].

Custom Synthesis Benchmark for 4-Isopropyl-7-alkyltropolone Scale-Up

The patent-documented two-step synthesis from hinokitiol provides a reproducible benchmark for process chemistry groups seeking to produce multi-gram quantities of a 7-alkyltropolone [1]. Because the synthesis avoids protecting-group manipulations required for 7-hydroxyalkyl or 7-alkoxyalkyl derivatives, this compound can serve as a model substrate for optimizing reaction yields, purity profiles, and cost-of-goods prior to scaling more complex analogs [1].

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